2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Overview
Description
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is a heterocyclic compound that features a thieno[3,2-c]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thienyl ketone with a suitable dihydropyran derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thieno[3,2-c]pyran ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid
- 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid
- {2-fluoro-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride
Uniqueness
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is unique due to its specific propanoic acid functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6(10(11)12)9-7-3-5-14-8(7)2-4-13-9/h3,5-6,9H,2,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJKFVMZPSGMFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=C(CCO1)SC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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